molecular formula C₁₈H₁₈N₃O₃BF₄ B1141914 AOI 987 CAS No. 846022-21-7

AOI 987

Cat. No. B1141914
CAS RN: 846022-21-7
M. Wt: 411.16
InChI Key:
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Description

AOI 987 is a novel synthetic compound that has been developed for use in laboratory experiments. It is a small molecule that has been designed to interact with certain biological processes and has been found to have a range of potential applications in research.

Mechanism of Action

AOI 987 has been found to interact with certain biological processes in a variety of ways. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and modulate the activity of certain G-protein coupled receptors, such as the 5-HT2A receptor. Additionally, AOI 987 has been found to interact with certain transcription factors, such as NF-kB, and has been found to have anti-inflammatory and anti-tumor activity in cell culture studies.
Biochemical and Physiological Effects
AOI 987 has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, and modulate the activity of certain G-protein coupled receptors, such as the 5-HT2A receptor. Additionally, AOI 987 has been found to have anti-inflammatory and anti-tumor activity in cell culture studies.

Advantages and Limitations for Lab Experiments

AOI 987 has a number of advantages and limitations for use in laboratory experiments. Advantages include its small size, which allows it to penetrate cells and interact with certain biological processes. Additionally, it is relatively stable and has a low toxicity profile. Limitations include the fact that it is not as potent as some other compounds, such as natural compounds, and it is not as specific as some other compounds.

Future Directions

AOI 987 has a range of potential future applications in scientific research. These include further investigation of its potential anti-tumor activity, as well as its potential use in the development of novel pharmaceuticals and therapeutics. Additionally, further research into its mechanism of action and its potential effects on other biological processes could lead to a better understanding of its potential applications. Additionally, further research into its synthesis method could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

AOI 987 is synthesized via a multi-step process that involves the use of an organic solvent. The first step involves the formation of an alkyne intermediate via a nucleophilic substitution reaction. This is followed by a palladium-catalyzed cross-coupling reaction to form the desired AOI 987 product. The final step is the purification of the product using column chromatography.

Scientific Research Applications

AOI 987 has been found to have a range of potential applications in scientific research. It has been shown to be effective in inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to have potential applications in cancer research, as it has been shown to have anti-tumor activity in cell culture studies. Additionally, AOI 987 has been found to be effective in modulating the activity of certain G-protein coupled receptors, such as the 5-HT2A receptor.

properties

{ "Design of the Synthesis Pathway": "The synthesis of AOI 987 can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2-(4-methoxyphenyl)ethylamine", "thionyl chloride", "acetic anhydride", "triethylamine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-methoxyphenylacetic acid to its acid chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Reaction of the acid chloride with 2-(4-methoxyphenyl)ethylamine to form the corresponding amide.", "Step 3: Conversion of the amide to its N-ethyl derivative using acetic anhydride and triethylamine as a catalyst.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the crude product by recrystallization from a mixture of ethyl acetate and water.", "Step 6: Conversion of the N-ethyl derivative to AOI 987 by treatment with hydrochloric acid and sodium bicarbonate." ] }

CAS RN

846022-21-7

Product Name

AOI 987

Molecular Formula

C₁₈H₁₈N₃O₃BF₄

Molecular Weight

411.16

synonyms

3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-)

Origin of Product

United States

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